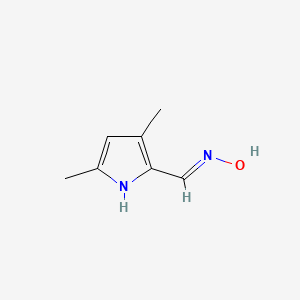![molecular formula C9H16N3O12P3S B12075146 [[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deoxycytidine thiotriphosphate is a modified nucleoside triphosphate that contains the pyrimidine base cytosine. It is a sulfur-containing analog of deoxycytidine triphosphate, where one of the non-bridging oxygen atoms in the triphosphate group is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it useful in various biochemical and molecular biology applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deoxycytidine thiotriphosphate typically involves the phosphorylation of deoxycytidine with a thiophosphorylating reagent. One common method is to treat deoxycytidine with a mild phosphitylating reagent, followed by sulfurization and hydrolysis to obtain the thiotriphosphate analog . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of deoxycytidine thiotriphosphate may involve the use of genetically engineered microorganisms, such as Escherichia coli, to produce deoxycytidine, which is then chemically modified to introduce the thiophosphate group . This approach allows for large-scale production with high yields and purity.
化学反应分析
Types of Reactions
Deoxycytidine thiotriphosphate can undergo various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield deoxycytidine monophosphate and inorganic thiophosphate.
Common Reagents and Conditions
Common reagents used in the reactions of deoxycytidine thiotriphosphate include nucleophiles for substitution reactions and water or aqueous buffers for hydrolysis. The reactions are typically carried out under mild conditions to preserve the integrity of the nucleoside .
Major Products
The major products formed from the reactions of deoxycytidine thiotriphosphate include deoxycytidine monophosphate and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
Deoxycytidine thiotriphosphate has a wide range of applications in scientific research, including:
DNA Sequencing: It is used as a substrate in DNA sequencing reactions to introduce sulfur-containing modifications into DNA.
Enzyme Studies: The compound is used to study the mechanisms of DNA polymerases and other enzymes involved in nucleic acid metabolism.
Drug Development: It serves as a precursor for the synthesis of antiviral and anticancer drugs.
Biochemical Assays: Deoxycytidine thiotriphosphate is used in various biochemical assays to investigate the interactions between nucleotides and proteins.
作用机制
The mechanism of action of deoxycytidine thiotriphosphate involves its incorporation into DNA by DNA polymerases. The sulfur atom in the thiophosphate group can affect the stability and conformation of the DNA, influencing the activity of enzymes that interact with the modified DNA . The compound can also inhibit certain enzymes, such as thymidine kinase, by competing with natural nucleotides for binding sites .
相似化合物的比较
Deoxycytidine thiotriphosphate can be compared with other modified nucleoside triphosphates, such as:
Deoxycytidine 5’-triphosphate: The unmodified form of the compound, which lacks the sulfur atom in the triphosphate group.
Deoxycytidine 5’-boranophosphate: A similar compound where the non-bridging oxygen atom is replaced by a borane group, providing increased resistance to nucleases.
Deoxycytidine 5’-selenotriphosphate: Another analog with a selenium atom replacing the non-bridging oxygen, offering unique properties for biochemical studies.
The uniqueness of deoxycytidine thiotriphosphate lies in its sulfur-containing triphosphate group, which imparts distinct chemical and biological properties that are valuable for various research applications.
属性
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O12P3S/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYOGVVSAABFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O12P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)



![D-arabino-Hex-5-enitol,2,6-anhydro-5-deoxy-1,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12075118.png)






